2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative with a sulfanyl-acetamide scaffold. The triazole core is substituted at position 4 with an amino group and at position 5 with a 2-chlorophenyl group. The sulfanyl (-S-) linkage at position 3 connects to an acetamide moiety, whose nitrogen is bonded to a 2-bromo-4-methylphenyl ring. This structural framework is characteristic of pharmacologically active triazole derivatives, which are often explored for anti-inflammatory, antimicrobial, and anti-exudative properties .
Properties
Molecular Formula |
C17H15BrClN5OS |
|---|---|
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrClN5OS/c1-10-6-7-14(12(18)8-10)21-15(25)9-26-17-23-22-16(24(17)20)11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
FOMLKCWRDODITP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole, which is then reacted with a sulfanyl group and subsequently with N-(2-bromo-4-methylphenyl)acetamide. The reaction conditions often involve the use of solvents like ethanol and require refluxing at elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The triazole ring is known to interact with cytochrome P-450 enzymes, which play a crucial role in drug metabolism . This interaction can lead to the inhibition of enzyme activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
- The 2-chlorophenyl group on the triazole (target compound) may enhance hydrophobic interactions compared to pyridyl (AS111) or tolylaminomethyl (7h) groups .
Physicochemical Data :
Anti-Inflammatory Activity
- Target Compound : Likely shares anti-inflammatory properties with analogs like AS111, which is 1.28× more potent than diclofenac in formalin-induced edema models .
- AS111 () : Exhibits 12 hydrophobic interactions with cyclooxygenase-2 (COX-2), stabilized by 3-methylphenyl substitution .
- KA Derivatives (): Electron-withdrawing groups (e.g., -Cl, -NO₂) on the N-aryl group enhance activity, suggesting similar trends for the target compound’s bromo-methyl substituent.
Antimicrobial Activity
Anti-Exudative Activity
- Furan-2-yl Analogs (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show dose-dependent inhibition of exudation, comparable to diclofenac. The target compound’s 2-chlorophenyl group may offer similar efficacy .
Structure-Activity Relationships (SAR)
Triazole Substituents: Amino Group (Position 4): Critical for hydrogen bonding with biological targets (e.g., COX-2) . Aryl Groups (Position 5): 2-Chlorophenyl (target) vs. pyridyl (AS111) affects electron distribution and hydrophobic pocket interactions.
N-Aryl Substituents :
- Bromo and Methyl Groups : Electron-withdrawing bromo and steric methyl groups may enhance binding affinity and metabolic stability .
Sulfanyl Linker : Facilitates conjugation and may influence redox activity in antioxidant applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
